4-(3-Chloro-5-(methoxymethyl)phenyl)piperidine hydrochloride
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Overview
Description
4-(3-chloro-5-(methoxymethyl)phenyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H18ClNO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a 3-chloro-5-(methoxymethyl)phenyl group.
Preparation Methods
The synthesis of 4-(3-chloro-5-(methoxymethyl)phenyl)piperidine hydrochloride involves several steps. One common method includes the reaction of 3-chloro-5-(methoxymethyl)benzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize efficiency and scalability .
Chemical Reactions Analysis
4-(3-chloro-5-(methoxymethyl)phenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions).
Scientific Research Applications
4-(3-chloro-5-(methoxymethyl)phenyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is employed in studies related to enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-chloro-5-(methoxymethyl)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
4-(3-chloro-5-(methoxymethyl)phenyl)piperidine hydrochloride can be compared with similar compounds such as:
4-(4-chlorophenyl)-4-hydroxypiperidine: Known for its use as an intermediate in the synthesis of pharmaceuticals.
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Utilized in studies related to enzyme inhibition and receptor binding.
(Methoxymethyl)triphenylphosphonium chloride: Employed in organic synthesis as a reagent for various chemical transformations.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in scientific research.
Properties
IUPAC Name |
4-[3-chloro-5-(methoxymethyl)phenyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-16-9-10-6-12(8-13(14)7-10)11-2-4-15-5-3-11;/h6-8,11,15H,2-5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDLIMWYPJKZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)Cl)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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